

Distinguishing TREK-1 and TREK-2 Activation by ML67-33: A Comparative Guide

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Compound of Interest

Compound Name: ML67-33

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This guide provides an objective comparison of the activation of two-pore domain potassium (K2P) channels, TREK-1 (KCNK2) and TREK-2 (KCNK10), by the small molecule activator **ML67-33**. The information presented is supported by experimental data to assist researchers in distinguishing the activity of **ML67-33** on these closely related channels.

Quantitative Data Summary

ML67-33 is a known activator of the TREK subfamily of K2P channels, which also includes TRAAK.^[1] It rapidly and reversibly activates both TREK-1 and TREK-2 channels.^{[2][3]} The potency of **ML67-33**, as determined by its half-maximal effective concentration (EC50), varies slightly depending on the expression system used for the experimental measurements. The following table summarizes the reported EC50 values for **ML67-33** on TREK-1 and TREK-2.

| Channel | Expression System | EC50 (μM) | Reference |
|------------------|-------------------|-------------|-----------|
| TREK-1 (K2P2.1) | HEK293 Cells | 9.7 | [2] |
| TREK-1 (K2P2.1) | Cell-free | 36.3 | [2] |
| TREK-1 (K2P2.1) | Xenopus Oocytes | 21.8 - 29.4 | [4][5] |
| TREK-2 (K2P10.1) | Xenopus Oocytes | 30.2 | [2][4][5] |

Mechanism of Action

ML67-33 is understood to directly activate TREK-1 and TREK-2 channels by acting on the extracellular C-type gate, which is a core component of the channel's gating machinery.[3][6] This direct action on the channel does not appear to involve cytosolic proteins or perturbations in channel trafficking.[6] The activation by **ML67-33** is potent, with a larger stimulatory effect than many previously reported activators.[3] While some molecules show selectivity for TREK-1 and TREK-2 over the related TRAAK channel, **ML67-33** activates all three members of the TREK subfamily.[1]

Experimental Protocols

The characterization of **ML67-33**'s activity on TREK-1 and TREK-2 channels primarily relies on electrophysiological techniques, particularly patch-clamp recordings in heterologous expression systems.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This method is used to measure the flow of ions through the channels in the entire cell membrane.

- Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and then transfected with DNA encoding either human TREK-1 or TREK-2 channels. This allows for the specific study of the channel of interest in isolation from other ion channels.
- Electrophysiological Recordings:
 - Transfected cells are identified for recording.
 - A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane, and then the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. This is the "whole-cell" configuration.
 - The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage ramps (e.g., from -120 mV to +60 mV) are applied to elicit channel currents.[7]

- **ML67-33** is applied to the cells via the extracellular solution at varying concentrations to determine the dose-dependent activation of the channels.
- The resulting currents are recorded and analyzed to determine the EC50 value.

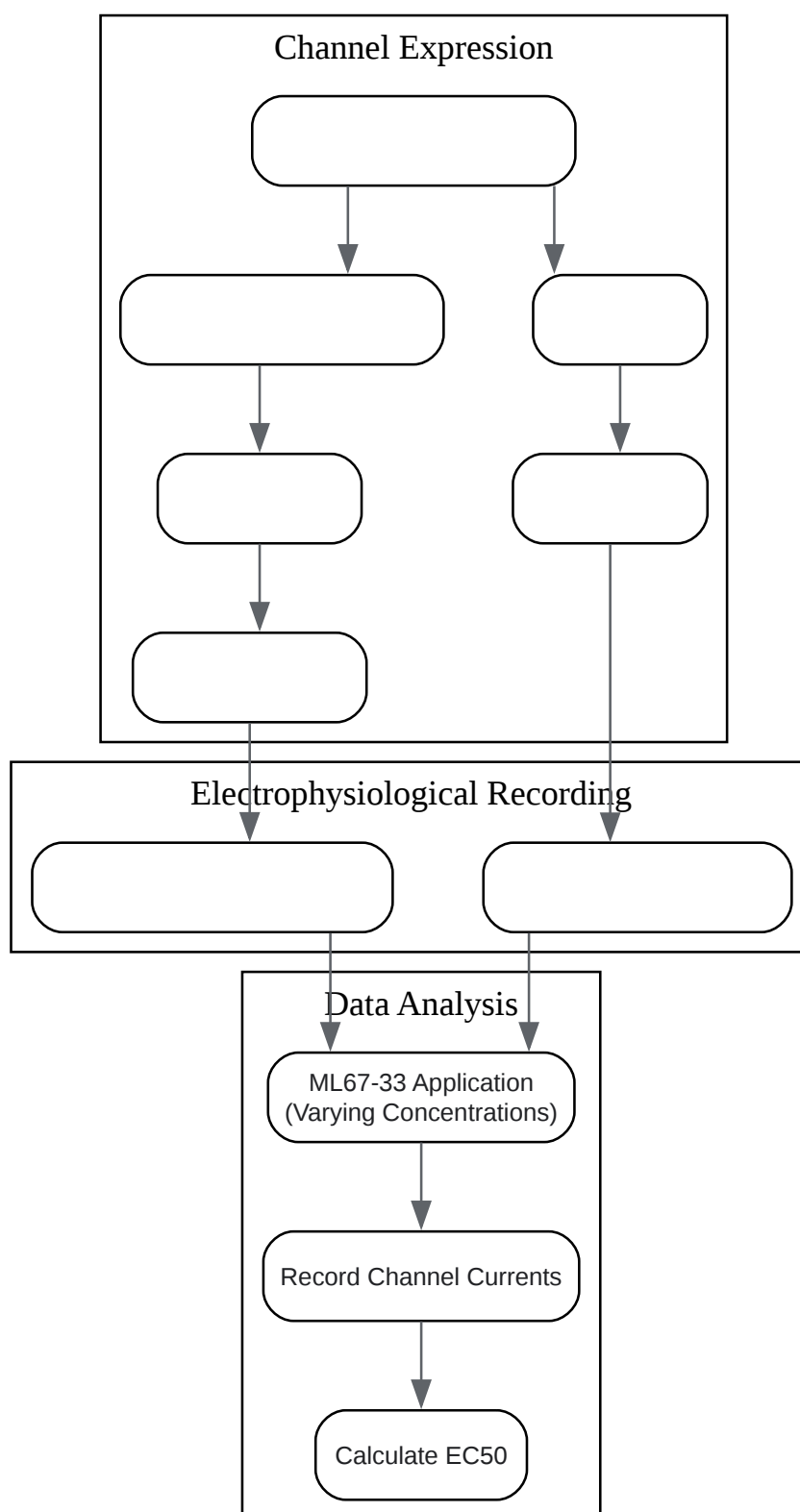
Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This technique is well-suited for studying ion channels expressed on the surface of large cells like *Xenopus* oocytes.

- Oocyte Preparation and Injection: *Xenopus laevis* oocytes are harvested and injected with cRNA encoding either TREK-1 or TREK-2 channels. The oocytes are then incubated to allow for channel expression on the cell surface.
- Electrophysiological Recordings:
 - An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
 - The oocyte is perfused with a recording solution, and voltage protocols are applied to measure the channel currents.
 - **ML67-33** is added to the perfusion solution at different concentrations to generate a dose-response curve and calculate the EC50.

Visualizations

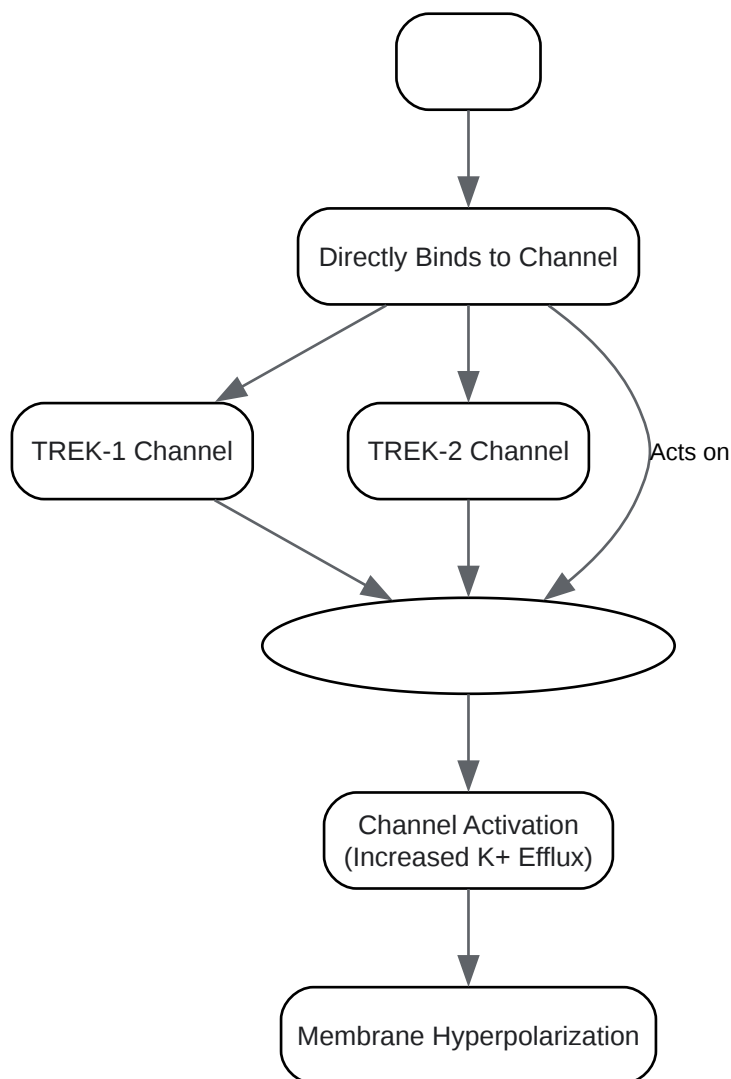
Experimental Workflow for Characterizing ML67-33 Activity



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Caption: Workflow for determining the potency of **ML67-33** on TREK-1 and TREK-2 channels.

Logical Relationship of ML67-33 Action



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Caption: Proposed mechanism of action for **ML67-33** on TREK-1 and TREK-2 channels.

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